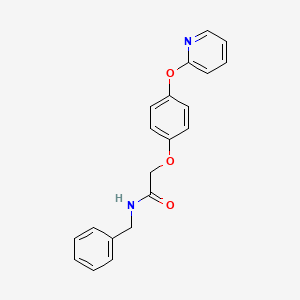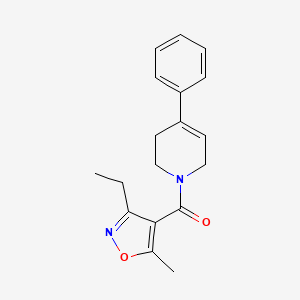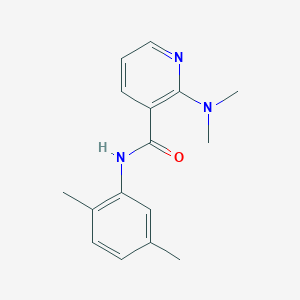![molecular formula C16H15N5O2 B7498150 5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7498150.png)
5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide targets the mitochondrial TCA cycle, which is a critical pathway for energy production in cancer cells. By inhibiting the TCA cycle, this compound disrupts the energy metabolism of cancer cells, leading to cell death. This compound also induces oxidative stress and alters the redox balance of cancer cells, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound also reduces the levels of ATP and NADH, which are critical for energy production in cancer cells. In addition, this compound alters the levels of reactive oxygen species (ROS) and induces oxidative stress, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is its potent anticancer activity against a wide range of cancer types. This compound is also well-tolerated and has a favorable safety profile. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. In addition, this compound has limited oral bioavailability, which may require the use of intravenous administration.
Orientations Futures
For the development of 5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide include the combination with other chemotherapy drugs, the development of novel formulations, and the identification of biomarkers that predict the response to this compound.
Méthodes De Synthèse
5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide is synthesized through a multistep process that involves the condensation of 6-imidazol-1-ylpyridin-3-ylmethanol and 5-cyclopropyl-1,2-oxazole-3-carboxylic acid, followed by the addition of a carboxamide group. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide has been extensively studied in preclinical models and has shown potent anticancer activity against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancer. This compound has also been evaluated in clinical trials as a single agent or in combination with other chemotherapy drugs. The results of these studies have shown that this compound is well-tolerated and has promising efficacy in the treatment of cancer.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(13-7-14(23-20-13)12-2-3-12)19-9-11-1-4-15(18-8-11)21-6-5-17-10-21/h1,4-8,10,12H,2-3,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMXCTSTQBKUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)


![6-cyclopropyl-N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7498142.png)

![[4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7498162.png)
![2-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498165.png)
